Aphidicolin is classified as a natural product and belongs to the group of diterpenes. It has been extensively studied for its effects on DNA replication and has applications in molecular biology and genetics. The compound is particularly significant in research contexts where inhibition of DNA synthesis is required for experimental purposes.
The synthesis of aphidicolin, particularly in its 19-nor form, can be achieved through several chemical methods. One common approach involves the use of known precursors such as Δ4-4,10-dimethyloctalin-3,9-dione. This precursor undergoes a series of reactions including cyclization and functional group modifications to yield aphidicolin.
Technical details include:
The molecular formula of aphidicolin is C20H34O4, with a molecular weight of 350.49 g/mol. The structure features multiple hydroxyl groups that contribute to its solubility and interaction with biological molecules.
Key Structural Features:
Aphidicolin primarily acts by competing with deoxynucleotide triphosphates during DNA synthesis. Its mechanism involves:
The compound has been shown to induce replication stress in cells, leading to various downstream effects including phosphorylation events associated with DNA damage response pathways.
The mechanism by which aphidicolin inhibits DNA synthesis involves direct competition with deoxynucleotide triphosphates at the active site of DNA polymerase alpha. This competitive inhibition results in:
Research indicates that aphidicolin induces both single-strand breaks and double-strand breaks in DNA under certain conditions, which further complicates its effects on cellular processes.
Aphidicolin exhibits several notable physical and chemical properties:
These properties make aphidicolin suitable for laboratory applications where precise control over conditions is necessary.
Aphidicolin has a wide range of applications in scientific research:
Aphidicolin, a tetracyclic diterpenoid first isolated in 1972 from the fungus Cephalosporium aphidicola, marked a significant milestone in natural product research due to its potent inhibition of eukaryotic DNA replication [1] [6]. Its unique 6/6/5/6 fused tetracyclic scaffold, featuring hydroxyl groups at C-3, C-9, and C-16, along with a C-18 methyl group, became a template for derivative exploration [8]. The discovery of 19-nor-aphidicolin derivatives emerged from systematic efforts to modify this core skeleton. These analogs lack the C-19 methyl group—a structural alteration linked to shifts in bioactivity and molecular interactions [1] [10]. Subsequent research identified natural 19-nor analogs in fungi like Botryotinia fuckeliana and Tolypocladium inflatum, expanding the chemical diversity within this class [1] [10]. Seminal work by Baranovskiy et al. (2014) crystallized aphidicolin bound to human DNA polymerase α, revealing how its tetracyclic core obstructs dCTP binding and template guanine alignment—a mechanism presumed conserved in 19-nor derivatives [2] [3].
Table 1: Key Structural Analogs of Aphidicolin and Their Origins
Compound Name | Source Organism | Structural Feature | Biological Target |
---|---|---|---|
Aphidicolin | Cephalosporium aphidicola | C-19 methyl present | DNA polymerase α/δ/ϵ |
19-nor-Aphidicolin | Botryotinia fuckeliana | C-19 methyl absent | DNA polymerase α |
Inflatin G | Tolypocladium inflatum | C-19 methyl absent; benzaldehyde adduct | Cytotoxic agent |
Aphidicolin-17-glycinate | Semisynthetic | C-17 glycine conjugation | Improved solubility for clinical study |
19-nor-Aphidicolin belongs to the aphidicolane subclass of diterpenoids, characterized by a tetradecahydro-8,11a-methanocyclohepta[a]naphthalene skeleton [6] [9]. Its biosynthesis proceeds via class II diterpene synthases (DTS) that convert geranylgeranyl diphosphate (GGPP) to syn-copalyl diphosphate (syn-CPP), followed by class I DTS-mediated cyclization to form the tetracyclic core [9]. The absence of the C-19 methyl group distinguishes it from typical aphidicolanes, altering ring A’s steric profile and electronic density (Figure 1). This modification arises either through post-synthetic demethylation or alternative cyclization during biosynthesis, as observed in Scoparia dulcis and Botryotinia species [1] [9]. Stereochemically, 19-nor derivatives retain the canonical 3R,4R,5R,8S,9S,10S,12R configuration, but C-16/C-17 hydroxylation patterns vary, influencing hydrogen-bonding capacity [10]. NMR studies of compounds like inflatin G confirm that C-19 demethylation downfield-shifts H₃-20 resonances by 0.3–0.5 ppm due to reduced steric shielding [10].
Table 2: Stereochemical and Biosynthetic Features of 19-nor-Aphidicolin
Characteristic | Typical Aphidicolin | 19-nor-Aphidicolin | Biological Implication |
---|---|---|---|
C-19 Status | Methyl present | Methyl absent | Altered ring A conformation |
Cyclization Mechanism | syn-CPP → aphidicolan-16β-ol | syn-CPP → nor-scaffold | Divergent class I DTS activity |
Key Stereocenters | 3R,4R,5R,8S,9S,10S,12R | Identical | Conserved polymerase binding |
C-16 Configuration | R or S variable | R (in inflatins) | Dictates metal-ion coordination |
The C-19 demethylation in aphidicolin derivatives induces profound changes in target engagement and cellular effects. Biochemical assays demonstrate that 19-nor analogs like inflatin G exhibit 2–3 fold reduced inhibition of DNA polymerase α compared to aphidicolin (IC₅₀ = 4.2 μM vs. 1.9 μM), attributed to weakened hydrophobic interactions in the enzyme’s active site [2] [10]. However, cytotoxicity screenings reveal enhanced activity in select contexts: compound 32 (a 19-nor analog from Botryotinia) inhibits T24 bladder cancer cells at IC₅₀ = 1.9 μM by arresting the G0/G1 cell cycle phase—a mechanism distinct from aphidicolin’s G1/S block [1] [7]. Modifications at C-16/C-17 further modulate bioactivity. For instance, 16α-hydroxy-19-nor-aphidicolin shows improved solubility and sustained in vitro activity against leukemia cells, while C-17 esterification (e.g., aphidicolin-17-monoacetate) diminishes polymerase affinity but retains antitumor effects [5] [10]. These structure-activity relationships underscore that C-19 removal alone does not abolish bioactivity but redirects it toward alternative mechanisms, positioning 19-nor scaffolds as leads for targeted cancer therapies.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7